molecular formula C18H16Cl2N2O4S B2836242 1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole CAS No. 321526-11-8

1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole

Cat. No.: B2836242
CAS No.: 321526-11-8
M. Wt: 427.3
InChI Key: KUJXLOVIJLBPTO-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole (CAS 321526-11-8) is a high-purity, synthetic pyrazole derivative provided for research use. With the molecular formula C18H16Cl2N2O4S and a molecular weight of 427.30, this compound belongs to the pyrazole class of heterocycles, which are recognized as a pharmacologically important active scaffold present in agents with a wide spectrum of biological activities . Pyrazole and pyrazoline derivatives are frequently investigated in medicinal chemistry for their potential applications, including as cannabinoid CB1 receptor antagonists, antimicrobials, anti-inflammatories, and anticancer agents . The specific structure of this compound, featuring a 2,4-dichlorobenzenesulfonyl group and a 3,4-dimethoxyphenyl moiety, makes it a valuable intermediate for researchers exploring structure-activity relationships in heterocyclic chemistry. It is particularly useful for designing and synthesizing new chemical entities for pharmacological screening and development. This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)sulfonyl-4-(3,4-dimethoxyphenyl)-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O4S/c1-11-14(12-4-6-16(25-2)17(8-12)26-3)10-22(21-11)27(23,24)18-7-5-13(19)9-15(18)20/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJXLOVIJLBPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole typically involves multiple steps:

  • Formation of the Pyrazole Core:

    • The pyrazole core can be synthesized via the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
    • For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

Mechanism of Action

The mechanism by which 1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole exerts its effects is largely dependent on its interaction with molecular targets. For instance:

    Anti-inflammatory Action: It may inhibit enzymes like cyclooxygenase (COX), reducing the production of pro-inflammatory mediators.

    Anticancer Activity: It could interfere with cell signaling pathways, such as those involving kinases, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Features Biological Activity Source
Target Compound : 1-[(2,4-Dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole 1: 2,4-dichlorophenyl sulfonyl; 4: 3,4-dimethoxyphenyl; 3: methyl Combines EWG (Cl, sulfonyl) and EDG (OCH₃) for balanced hydrophobicity and reactivity Hypothesized: Broad-spectrum antimicrobial, anticancer N/A
4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid () 3: Pyrazole with carboxyphenyl and hydrazono groups Chloro-substitution enhances antibacterial activity MIC: 1.56 µg/mL against A. baumannii
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide () 1: 2,4-dichlorophenyl methyl; 5: 4-fluorobenzenesulfonyl carboxamide Fluorine improves metabolic stability Antimycobacterial activity (specific MIC not reported)
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole () 4: Sulfanyl linker; 5: chloro; 3: phenyl Sulfanyl group reduces polarity compared to sulfonyl Not specified; structural similarity to pesticidal agents
1-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole () 1: 4-methylphenyl sulfonyl; 3: trifluoromethyl Trifluoromethyl enhances lipophilicity Potential enzyme inhibition (e.g., COX-2)

Key Observations:

Sulfonyl vs.

Chlorine Substitution : 2,4-Dichlorophenyl groups are prevalent in antimicrobial agents (e.g., ’s MIC of 1.56 µg/mL) due to their strong EWG effects, which disrupt bacterial membrane integrity .

Methoxy vs. Carboxy Groups : The 3,4-dimethoxyphenyl group in the target compound offers better lipid solubility than carboxylate-containing analogues (), which may enhance tissue penetration .

Q & A

Q. What are the standard synthetic routes for preparing 1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives typically involves multi-step reactions, including cyclocondensation and sulfonylation. For example, copper(II) bis(trifluoromethanesulfonate) in ionic liquids at 130°C for 2 hours has been used to optimize yields in similar pyrazole syntheses . Key factors include:

  • Temperature control : Elevated temperatures (e.g., 130°C) enhance reaction rates but may require inert atmospheres to avoid decomposition.
  • Catalyst selection : Transition metal catalysts like Cu(II) improve regioselectivity and reduce side reactions.
  • Solvent systems : Ionic liquids or xylene (reflux conditions) are preferred for high-temperature stability and green chemistry compliance .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms sulfonyl/methoxy group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for chlorine substituents.
  • X-ray crystallography : Resolves crystal packing and steric effects, particularly for sulfonyl and dimethoxyphenyl groups (as seen in structurally related pyrazoles) .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the compound’s reactivity and spectroscopic properties?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) and vibrational frequencies, which correlate with experimental UV-Vis and IR spectra. For example:

  • Reaction mechanism elucidation : DFT models intermediates in sulfonylation or ring-closing steps .
  • Spectroscopic validation : Simulated NMR chemical shifts (using gauge-including atomic orbital methods) match experimental data to confirm regiochemistry .

Q. What strategies resolve contradictions between experimental yields and computational predictions in pyrazole synthesis?

Discrepancies often arise from unaccounted steric effects or solvent interactions. Mitigation strategies include:

  • Solvent parameterization in DFT : Incorporate solvent polarity (e.g., COSMO-RS model) to refine activation energy calculations.
  • Post-reaction analysis : Use TLC or HPLC to identify byproducts (e.g., dimerization or sulfonyl group hydrolysis) that reduce yields .

Q. How do electron-withdrawing (e.g., sulfonyl) and electron-donating (e.g., methoxy) substituents influence biological activity?

  • Sulfonyl groups : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (observed in antiviral pyrazole derivatives) .
  • Methoxy groups : Increase solubility and modulate electronic effects, potentially improving pharmacokinetic profiles.
  • Structure-Activity Relationship (SAR) : Comparative assays with analogs (e.g., replacing methoxy with nitro groups) quantify substituent effects on bioactivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral intermediates : Use asymmetric catalysis (e.g., chiral ligands with Pd or Cu) during pyrazole ring formation.
  • Purification : Recrystallization from methanol or ethanol removes diastereomers, as demonstrated in related dihydropyrazole syntheses .

Methodological Recommendations

Q. How to design a robust protocol for evaluating this compound’s biological activity?

  • In vitro assays : Prioritize enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence polarization or calorimetry.
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with EC₅₀ comparisons to structurally similar compounds .
  • Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions.

Q. What experimental controls are essential when analyzing spectroscopic data for complex pyrazole derivatives?

  • Internal standards : Add tetramethylsilane (TMS) for NMR or anthracene for fluorescence spectra normalization.
  • Baseline correction : Subtract solvent peaks (e.g., DMSO-d₆ in ¹H NMR) to avoid misinterpretation .

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